molecular formula C18H17FN4OS B2387654 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034438-12-3

2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2387654
CAS No.: 2034438-12-3
M. Wt: 356.42
InChI Key: DIMGSPVBSKUUCG-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a complex organic compound featuring a fluorophenyl group, a thioether linkage, a triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Bioconjugation: The triazole ring makes it suitable for bioconjugation reactions, linking biomolecules for various applications.

Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

    Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, making it unique compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c19-15-6-8-16(9-7-15)25-13-18(24)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGSPVBSKUUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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